molecular formula C8H12ClNO B13976112 2-(4-Aminophenyl)ethanol hydrochloride CAS No. 92814-31-8

2-(4-Aminophenyl)ethanol hydrochloride

Cat. No.: B13976112
CAS No.: 92814-31-8
M. Wt: 173.64 g/mol
InChI Key: BAUGIPPZPXUSIQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92814-31-8

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(4-aminophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H

InChI Key

BAUGIPPZPXUSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)N.Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 4 Aminophenyl Ethanol Hydrochloride

Established Synthesis Routes and Precursors

The most common and well-documented pathway to 2-(4-Aminophenyl)ethanol (B86761) hydrochloride begins with the precursor 2-(4-Nitrophenyl)ethanol. chemicalbook.comgoogle.comechemi.com This nitro compound provides a direct and efficient route to the desired amino derivative through the reduction of the nitro group. An alternative strategy involves a two-step process starting from p-nitrophenylacetic acid, which is first reduced to 2-(4-nitrophenyl)ethanol using a reducing agent like lithium aluminum hydride, followed by the hydrogenation of the nitro group. echemi.com

Reduction of Nitroaryl Precursors (e.g., 2-(4-Nitrophenyl)ethanol)

The transformation of the nitro group in 2-(4-Nitrophenyl)ethanol to an amino group is a critical step in the synthesis. This reduction can be accomplished through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles. This technique involves the use of a metal catalyst to facilitate the reaction of the nitro compound with a hydrogen source.

The choice of catalyst is crucial for the success of the hydrogenation reaction. Two prominent systems used for the synthesis of 2-(4-Aminophenyl)ethanol are Platinum-Tin Dioxide on Carbon (Pt-SnO2/C) and Palladium on Carbon (Pd/C).

The Pt-SnO2/C catalyst system has proven effective in this synthesis. chemicalbook.com Bimetallic Pt-based catalysts can offer enhanced activity and stability. nih.gov Studies on similar reductions, such as 4-nitrophenol (B140041) to 4-aminophenol, highlight the efficiency of Pt/SnO2 catalysts, where electronic interactions between platinum and tin dioxide particles can enhance catalytic performance. dntb.gov.uanih.govmdpi.com In one specific synthesis of 2-(4-Aminophenyl)ethanol, 2 grams of a Pt-SnO2/C catalyst were used for the reduction of 100 grams of the nitro precursor. chemicalbook.com

Palladium on carbon (Pd/C) is another extensively used and highly efficient catalyst for the hydrogenation of nitro groups. u-tokyo.ac.jpuctm.eduorganic-chemistry.org It is favored for its high activity and selectivity under mild conditions. google.comechemi.com The concentration of palladium on the carbon support can be optimized, with typical commercial grades being 5% or 10% Pd/C. google.com In a documented procedure, 20 grams of 2-(4-nitrophenylethanol) were hydrogenated using 2 grams of a palladium on carbon catalyst. echemi.com The high reactivity of Pd/C allows it to be used in various solvents and reaction setups. arizona.edu

Table 1: Comparison of Catalyst Systems for the Reduction of 2-(4-Nitrophenyl)ethanol
Catalyst SystemPrecursorCatalyst Loading (Example)Key Features
Pt-SnO2/C 2-(4-Nitrophenyl)ethanol2g catalyst per 100g precursor chemicalbook.comEffective bimetallic system, potential for enhanced activity and stability. chemicalbook.comnih.gov
Pd/C 2-(4-Nitrophenyl)ethanol2g catalyst per 20g precursor echemi.comHighly active and selective, widely used, operates under mild conditions. google.comu-tokyo.ac.jp

The reaction conditions, including the solvent, temperature, pressure, and hydrogen source, are critical parameters that influence the rate and outcome of the catalytic hydrogenation.

For the Pt-SnO2/C catalyzed reduction, a common solvent system is methanol (B129727). chemicalbook.com The reaction can be carried out at an elevated temperature, for instance, 68°C. In some procedures, the pH of the reaction mixture is adjusted to neutral (pH=7) using a base like sodium hydroxide (B78521) to optimize the reaction. chemicalbook.com

When using Pd/C, alcohol-based solvents such as methanol or ethanol (B145695) are frequently employed. google.comechemi.com Protic solvents are known to generally accelerate hydrogenation rates. u-tokyo.ac.jp The reaction temperature typically ranges from 30°C to 70°C. google.com While gaseous hydrogen is a common reducing agent, often applied under pressure in an autoclave echemi.com, alternative hydrogen donors can be used. One such alternative is ammonium (B1175870) formate, which allows the reaction to proceed under milder conditions without the need for high-pressure hydrogen gas, thereby circumventing specific equipment and safety challenges associated with it. google.com

Table 2: Reaction Conditions for Catalytic Hydrogenation of 2-(4-Nitrophenyl)ethanol
CatalystSolventTemperatureHydrogen SourceOther Conditions
Pt-SnO2/C Methanol chemicalbook.com68°C chemicalbook.comNot specified, likely H2 gaspH adjusted to 7 with NaOH. chemicalbook.com
Pd/C Methanol or Ethanol google.com30-70°C google.comH2 gas echemi.com or Ammonium Formate google.comCan be run in an autoclave under H2 pressure. echemi.com

Besides catalytic hydrogenation, chemical reduction methods offer alternative pathways for converting the nitro group. These methods typically involve stoichiometric amounts of a reducing agent.

One documented method involves the use of hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) in the presence of a Raney Nickel catalyst. guidechem.com The reaction is carried out in a solvent such as methanol. The mixture is stirred until an exothermic reaction begins, and it may be heated to ensure the reaction goes to completion. guidechem.com

Other established reagents for the reduction of aromatic nitro compounds include metals like tin (Sn) in the presence of hydrochloric acid (HCl), or active iron powder. google.commasterorganicchemistry.com The Sn/HCl system is a classic method for this transformation. scispace.com Additionally, sodium borohydride (B1222165) (NaBH4), typically a mild reducing agent, can be used in combination with a catalyst like Ni(PPh3)4 or Pd/C to achieve the reduction of nitroarenes. scispace.comjsynthchem.com

Catalytic Hydrogenation Approaches

Alternative Synthetic Strategies

While the direct reduction of 2-(4-Nitrophenyl)ethanol is the most common route, other strategies have been developed. One approach begins with the nitration of β-phenylethyl alcohol using nitric acid to produce a mixture of isomers, from which 2-(4-nitrophenyl)ethyl nitrate (B79036) is isolated. guidechem.com This intermediate is then reduced to 2-(4-aminophenyl)ethanol using a system like hydrazine hydrate and Raney Nickel. guidechem.com This multi-step process introduces the nitro group onto the aromatic ring before its eventual reduction.

Industrial-Scale Production Methodologies

On an industrial scale, the production of aryl amines through the reduction of nitroaromatics is a well-established process. wikipedia.org The synthesis of 2-(4-Aminophenyl)ethanol hydrochloride from its nitro precursor, 2-(4-nitrophenyl)ethanol, typically involves catalytic hydrogenation. chemicalbook.comgoogle.com

Continuous Flow Reactor Systems

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of many chemical compounds, including pharmaceutical intermediates. flinders.edu.auresearchgate.net This technology offers significant advantages in safety, efficiency, and scalability. nih.govnih.gov For the synthesis of this compound, a continuous flow system would typically involve the catalytic hydrogenation of 2-(4-nitrophenyl)ethanol.

A plausible setup would consist of a packed-bed reactor containing a solid-supported catalyst, such as palladium on carbon (Pd/C). mdpi.com A solution of the 2-(4-nitrophenyl)ethanol precursor in a suitable solvent is continuously pumped through the heated reactor along with a stream of hydrogen gas. mdpi.com The use of continuous flow allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. nih.gov Furthermore, this methodology enables the safe handling of hazardous reagents like hydrogen gas and energetic intermediates by confining them to small volumes within the reactor at any given time. flinders.edu.aunih.gov

Table 1: Comparison of Batch vs. Continuous Flow Hydrogenation

Parameter Batch Reactor Continuous Flow Reactor
Safety Higher risk due to large volumes of hazardous materials Enhanced safety with small reaction volumes
Heat Transfer Often inefficient, leading to hotspots Excellent heat transfer, precise temperature control
Mass Transfer Can be limited, affecting reaction rates Superior mass transfer between gas, liquid, and solid phases
Scalability Scaling up can be complex and change reaction outcomes More straightforward scalability by extending operation time or using larger reactors

| Product Consistency | Potential for batch-to-batch variability | High consistency and quality of the final product |

Process Optimization for Scalability and Efficiency

Optimizing the industrial synthesis of this compound is crucial for economic viability and involves fine-tuning several reaction parameters. The catalytic hydrogenation of the precursor, 2-(4-nitrophenyl)ethanol, is a key step where optimization efforts are focused.

Key parameters for optimization include:

Catalyst Selection and Loading: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used. google.comrsc.org The choice of catalyst and its concentration directly impact the reaction rate and efficiency.

Hydrogen Pressure: The partial pressure of hydrogen influences the rate of the hydrogenation reaction. Kinetic studies on similar compounds, like p-nitrophenol, show that the initial reaction rate can be dependent on hydrogen pressure. chlorpars.com

Temperature: Reaction temperature affects the kinetics of the hydrogenation. An optimal temperature must be identified to ensure a high reaction rate without promoting side reactions or catalyst degradation. For the hydrogenation of p-nitrophenol to p-aminophenol, an activation energy of 55.7 kJ mol−1 has been reported using a nickel boride catalyst, indicating a significant temperature dependence. chlorpars.com

Solvent: The choice of solvent is critical for dissolving the reactants and influencing the catalyst's activity. Ethanol is often used as a solvent in these types of reductions. chlorpars.com

Substrate Concentration: The initial concentration of the nitro compound can affect the reaction rate. chlorpars.com

Biocatalytic methods, using enzymes like transaminases or dehydrogenases, also present an avenue for process optimization, offering high selectivity and efficiency under sustainable conditions. nih.gov Techno-economic assessments can guide the optimization of these enzymatic routes to make them cost-competitive with traditional chemical methods. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact and improve safety. pnas.org For the synthesis of this compound, this involves exploring alternative energy sources, environmentally friendly solvents, and more efficient catalytic systems.

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, offers a green alternative for promoting chemical transformations. mdpi.com Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. dtic.mil

The reduction of nitro compounds to their corresponding amines can be efficiently carried out under ultrasonic irradiation. rsc.org For the synthesis of 2-(4-Aminophenyl)ethanol, a process could involve using a catalytic amount of Pd/C and a hydrogen donor in an aqueous solvent mixture at elevated temperatures. rsc.org The use of ultrasound has been shown to significantly accelerate such reactions, with one study demonstrating quantitative conversion in just 15 minutes. rsc.org This method can reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com The ultrasonic process can be performed using an ultrasonic cleaning bath or a more powerful ultrasonic probe. mdpi.comresearchgate.net

Table 2: Effect of Ultrasound on Reaction Time and Yield in Amine Synthesis

Synthesis Method Reaction Time Yield Reference
Conventional Heating Several hours Moderate to Good mdpi.com

Environmentally Benign Reaction Media and Catalysis

A key aspect of green chemistry is the use of environmentally friendly solvents and catalysts. pnas.org

Reaction Media:

Water: As the most natural and benign solvent, water is an ideal medium for green synthesis. pnas.org The catalytic reduction of aromatic nitro compounds can be effectively carried out in water, which is both inexpensive and environmentally safe. rsc.org

Deep Eutectic Solvents (DESs): These solvents have emerged as green alternatives to traditional volatile organic solvents. mdpi.com DESs are characterized by low volatility, high thermal stability, and tunable polarity, making them suitable for a variety of reactions, including amine synthesis. mdpi.com They can act as both the solvent and catalyst, simplifying the process and reducing waste. mdpi.com

Other Green Solvents: Bio-based solvents like Cyrene™ and 2-MeTHF are also being explored as replacements for hazardous solvents like DMF and DCM in amine and amide synthesis. rsc.orgresearchgate.net Ethanol, which can be derived from biomass, is another greener solvent option. organic-chemistry.org

Catalysis:

Heterogeneous Catalysts: The use of solid-supported catalysts like Pd/C, V2O5/TiO2, and CuO nanoparticles is advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.orgorganic-chemistry.org

Biocatalysts: Enzymes offer a highly selective and efficient route to chiral amines under mild and sustainable conditions. nih.gov

Nanocatalysts: The development of highly efficient nanocatalysts, such as mesoporous magnetic CoPt nanowires, can drastically improve the catalytic activity for the hydrogenation of nitro compounds, and their magnetic properties allow for easy recovery and reuse. rsc.org

The combination of these green approaches can lead to a more sustainable and efficient synthesis of this compound.

Role of 2 4 Aminophenyl Ethanol Hydrochloride As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Related Compounds

The reactivity of the amino and hydroxyl groups in 2-(4-aminophenyl)ethanol (B86761) allows for its stepwise functionalization. Strategic protection of one group enables the selective transformation of the other, leading to the creation of valuable derivative intermediates.

N-Boc-2-(4-Aminophenyl)ethanol Synthesis and Protective Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the nucleophilic amino group to prevent unwanted side reactions. A common and effective method is the introduction of a tert-butyloxycarbonyl (Boc) protecting group. The reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) yields N-Boc-2-(4-aminophenyl)ethanol. google.com This protection strategy is fundamental in synthetic routes, such as in the preparation of Mirabegron intermediates, where subsequent reactions target the hydroxyl group. google.comgoogle.com The Boc group is favored due to its stability under various reaction conditions and its straightforward removal under acidic conditions. researchgate.netchemrxiv.org

Table 1: Synthesis of N-Boc-2-(4-Aminophenyl)ethanol
Starting MaterialReagentProductPurpose
2-(4-Aminophenyl)ethanolDi-tert-butyl dicarbonate ((Boc)₂O)N-Boc-2-(4-Aminophenyl)ethanolProtection of the primary amino group to allow for selective reaction at the hydroxyl group. google.com

Transformation to Aldehyde Derivatives

Once the amino group is protected, the primary alcohol of N-Boc-2-(4-aminophenyl)ethanol can be selectively oxidized to form the corresponding aldehyde, N-Boc-2-(4-aminophenyl)acetaldehyde. google.com This transformation is a critical step as it converts the hydroxyl group into a reactive carbonyl group, which can then participate in crucial carbon-carbon and carbon-nitrogen bond-forming reactions. One documented method for this oxidation involves using potassium permanganate (B83412) in a solvent such as tetrahydrofuran (B95107) (THF), followed by stirring under reflux conditions until the reaction is complete. google.com The resulting aldehyde is a key intermediate for building more complex molecules through reactions like reductive amination. google.com

Table 2: Oxidation to Aldehyde Derivative
Starting MaterialOxidizing AgentSolventProductSignificance
N-Boc-2-(4-Aminophenyl)ethanolPotassium Permanganate (KMnO₄)Tetrahydrofuran (THF)N-Boc-2-(4-aminophenyl)acetaldehydeCreates a reactive aldehyde for subsequent C-N bond formation, such as in the synthesis of Mirabegron precursors. google.com

Applications in Complex Organic Synthesis

The derivatives of 2-(4-aminophenyl)ethanol hydrochloride are instrumental in the synthesis of various high-value molecules, particularly those with biological and pharmaceutical relevance.

Synthesis of Pharmaceutical and Bioactive Scaffolds

The aminophenylethanol framework is a core component of several active pharmaceutical ingredients (APIs). The strategic modifications described above provide access to key intermediates required for the total synthesis of these complex drugs.

Mirabegron is a β3 adrenergic receptor agonist used for the treatment of overactive bladder. chemicalbook.comgoogleapis.com Several synthetic routes to Mirabegron utilize intermediates derived from 2-(4-aminophenyl)ethanol. In one such pathway, the N-Boc-2-(4-aminophenyl)acetaldehyde, synthesized as described above, undergoes reductive amination with (R)-2-amino-1-phenylethanol. google.comnih.gov This reaction forms a new carbon-nitrogen bond and, after reduction of the intermediate imine, yields a key precursor to Mirabegron. google.com

Other established syntheses involve the coupling of (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride with (2-amino-thiazol-4-yl)-acetic acid. chemicalbook.com The (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol intermediate is itself prepared from precursors like 4-nitrophenylethylamine, highlighting the central importance of the 2-phenylethylamine scaffold that originates from 2-(4-aminophenyl)ethanol or its nitro analogue. google.comgoogleapis.com

Anileridine is a synthetic opioid analgesic. nih.gov Its chemical structure is ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate. nih.gov The key structural motif, the 2-(4-aminophenyl)ethyl group, can be sourced from 2-(4-aminophenyl)ethanol. Synthetic methods for Anileridine describe the reaction of a piperidine (B6355638) derivative with a p-aminophenylethylamine moiety. google.com 2-(4-Aminophenyl)ethanol serves as a ready precursor to this amine, for instance, through conversion of the hydroxyl group to a leaving group followed by substitution with an azide (B81097) and subsequent reduction, or via direct amination methods. This highlights the role of 2-(4-aminophenyl)ethanol as a foundational building block for constructing the specific side chain required for the pharmacological activity of Anileridine.

Preparation of Polymeric and Advanced Materials

The bifunctional nature of 2-(4-Aminophenyl)ethanol, possessing both an amine and a hydroxyl group, makes it a highly effective monomer for creating complex polymers and for surface modification of advanced materials.

2-(4-Aminophenyl)ethanol (also known as 4-aminophenethyl alcohol) is a nonsymmetric monomer that can be directly polycondensed with symmetric monomers, such as isophthaloyl chloride, to produce poly(amide-ester)s. researchgate.net The different reactivity of the amino (-NH2) and hydroxyl (-OH) groups allows for the synthesis of polymers with controlled structural regularity.

In a typical low-temperature polycondensation, the more nucleophilic amine group reacts preferentially with the acyl chloride. By controlling the reaction conditions, such as the rate of monomer addition, it is possible to create an ordered polymer structure. For instance, slow addition of isophthaloyl chloride to a solution of 4-aminophenethyl alcohol in N-methyl-2-pyrrolidone (NMP) with triethylamine (B128534) (TEA) at low temperatures (0 °C to -20 °C) promotes the formation of an ordered head-to-head (H-H) or tail-to-tail (T-T) poly(amide-ester). researchgate.netacs.org This constitutional regularity influences the polymer's crystallinity, solubility, and thermal properties when compared to a randomly ordered analogue. datapdf.com

Table 2: Synthesis of Ordered Poly(amide-ester) from 4-Aminophenethyl Alcohol

Symmetric Monomer Nonsymmetric Monomer Solvent Conditions Polymer Structure Inherent Viscosity (dL/g) Reference
Isophthaloyl chloride 4-Aminophenethyl alcohol NMP TEA, 0 °C, slow addition Ordered (H-H/T-T) 0.30 researchgate.net

Polyureas are synthesized through the step-growth polymerization of a diisocyanate monomer with a polyamine. nih.gov The fundamental reaction involves the addition of an amine group to an isocyanate group, forming a urea (B33335) linkage. nih.govrsc.org This process is typically rapid and does not require a catalyst. nih.gov The final properties of the polyurea are determined by the chemical structure of both the isocyanate and the amine components, which form the rigid and flexible segments of the polymer chain, respectively. nih.gov

As a monoamine-monoalcohol, 2-(4-Aminophenyl)ethanol cannot form a linear polyurea chain by itself. However, its bifunctional nature allows it to be incorporated as a specialty co-monomer or modifying agent. When included in a polymerization with diisocyanates and diamines, it can act as a chain terminator, controlling molecular weight. Alternatively, it can be used to introduce pendant hydroxyl groups along the polymer backbone, which can serve as sites for subsequent cross-linking or grafting reactions, leading to the formation of hybrid materials like poly(urethane-urea)s.

Covalent functionalization is a key strategy to improve the dispersion of graphene nanoplatelets (GNPs) in solvents and polymer matrices and to tailor their surface properties for specific applications. mdpi.comresearchgate.net The aromatic amine group of 2-(4-aminophenyl)ethanol makes it an excellent candidate for covalently modifying graphene-based materials. acs.org

Two primary covalent functionalization routes can be employed:

Amide Bond Formation: Graphene oxide (GO), an oxidized form of graphene, features carboxylic acid groups on its surface. The amino group of 2-(4-aminophenyl)ethanol can react with these carboxylic acid groups through standard amidation chemistry (e.g., using coupling agents like DCC) to form stable amide bonds. This process grafts the aminophenyl ethanol (B145695) moiety onto the GO surface.

Diazotization: The primary aromatic amine can be converted into a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO2 and HCl). This diazonium salt readily reacts with the sp²-hybridized carbon atoms of the pristine graphene lattice, forming a stable covalent carbon-carbon bond. nih.gov

Both methods result in GNPs functionalized with pendant phenyl rings and terminal hydroxyl groups. These functional groups enhance the interaction of the nanoplatelets with polymer matrices and provide reactive sites for further chemical modifications. researchgate.net

Construction of Diverse Chemical Entities

The bifunctional nature of this compound, possessing both a primary aromatic amine and a primary alcohol, renders it a versatile and valuable building block in organic synthesis. nbinno.com These functional groups provide two reactive centers that can be selectively or simultaneously involved in a wide array of chemical transformations, enabling the construction of complex and diverse molecular architectures. nbinno.com This versatility has established the compound as a key intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical industry. nbinno.com

One of the most notable applications of this compound is in the synthesis of pharmaceutically active ingredients (APIs). nbinno.com A prominent example is its role as a crucial intermediate in the preparation of Mirabegron, a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. chemicalbook.comgoogle.comnewdrugapprovals.org In several patented synthetic routes, 2-(4-Aminophenyl)ethanol is a precursor to the key intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. google.comnewdrugapprovals.orggoogle.com For instance, a process involves condensing (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-l-phenylethanol monohydrochloride with 2-aminothiazole-4-yl-acetic acid to form the final Mirabegron structure. chemicalbook.com

The synthesis of Mirabegron intermediates highlights the utility of both the amino and hydroxyl groups of the parent molecule. For example, one synthetic pathway involves an initial substitution reaction on the amino group with di-tert-butyl dicarbonate ((Boc)2O), followed by the oxidation of the hydroxyl group to an aldehyde. google.com This transformed intermediate can then undergo further reactions, such as condensation with another amine, to build the larger molecular framework required for the final drug substance. google.com

Beyond its application in the synthesis of Mirabegron, 2-(4-Aminophenyl)ethanol serves as a precursor for other complex molecules. Research has demonstrated its use in the preparation of compounds containing benzo-seven-membered rings with triazole moieties, which are investigated for their potential in treating diseases related to BET Bromodomain BRD4 activity. guidechem.com

The reactivity of the amino and hydroxyl groups allows for a variety of chemical modifications, leading to a diverse range of derivatives. The following table summarizes some of the key transformations and the resulting chemical entities synthesized from 2-(4-Aminophenyl)ethanol and its derivatives.

Starting MaterialTransformationResulting Chemical Entity/IntermediateApplication/Significance
2-(4-Aminophenyl)ethanolCondensation with (2-amino-1,3-thiazol-4-yl)acetic acid derivativesMirabegronPharmaceutical (Overactive Bladder Treatment) chemicalbook.comgoogle.com
2-(4-Aminophenyl)ethanolN-Boc protection, followed by oxidation of the alcohol to an aldehydeN-Boc-2-(4-aminophenyl)acetaldehydeIntermediate for Mirabegron Synthesis google.com
(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochlorideReduction of the nitro group(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcoholKey intermediate for Mirabegron google.com
2-(4-Aminophenyl)ethanolMulti-step synthesisCompounds with benzo-seven-membered rings containing triazolesPotential therapeutic agents guidechem.com

These examples underscore the strategic importance of this compound as a foundational element in diversity-oriented synthesis, enabling access to a wide spectrum of complex molecules with significant biological and therapeutic potential.

Derivatization and Structural Modification Studies of 2 4 Aminophenyl Ethanol Hydrochloride

Reactions Involving the Amino Group

The primary aromatic amino group in 2-(4-Aminophenyl)ethanol (B86761) hydrochloride is a key site for chemical modifications. Its nucleophilic nature enables it to participate in numerous reactions, leading to the formation of a diverse array of derivatives.

Condensation reactions involving the amino group are a cornerstone for synthesizing larger, more complex molecules from 2-(4-Aminophenyl)ethanol. These reactions typically involve the elimination of a small molecule, such as water, and are fundamental in forming new carbon-nitrogen bonds.

The reaction of the primary amino group of 2-(4-Aminophenyl)ethanol with aldehydes or ketones results in the formation of Schiff bases, also known as imines or azomethines. This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). eijppr.comnih.gov The general mechanism involves a two-step process: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final Schiff base. eijppr.comnih.gov

The reaction is typically catalyzed by an acid or a base and is reversible. eijppr.com Various solvents can be employed, including ethanol (B145695), methanol (B129727), or acetic acid, often with gentle heating to drive the reaction to completion. researchgate.net For instance, the condensation of an aromatic amine with an aryl aldehyde can be achieved by mixing the reactants in ethanol and subjecting the mixture to ultrasonic irradiation. researchgate.net

Table 1: General Conditions for Schiff Base Formation

Reactants Catalyst/Solvent Conditions Product
Aromatic Amine (e.g., 2-(4-Aminophenyl)ethanol) + Aromatic Aldehyde Ethanol Ultrasonic irradiation, Room Temperature Schiff Base (Imine)
Primary Amine + Aldehyde Acid/Base catalyst Heating Schiff Base (Azomethine)

This table illustrates common reaction conditions for the synthesis of Schiff bases from primary amines and carbonyl compounds.

The stability and properties of the resulting Schiff base can be influenced by the nature of the substituents on both the aniline (B41778) and aldehyde/ketone precursors. eijppr.com

Hydrazones are a class of organic compounds containing the R1R2C=NNR3R4 structure, formed by the reaction of aldehydes or ketones with hydrazines. While 2-(4-Aminophenyl)ethanol itself does not form a hydrazone directly from its amino group in a single step, it can be a precursor to intermediates that do. More commonly, derivatives containing a hydrazide group react with carbonyl compounds to form hydrazones. nih.govnih.gov

The synthesis of hydrazones is typically achieved by the condensation of a hydrazide with an aldehyde or ketone. nih.govresearchgate.net This reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with the addition of a few drops of an acid catalyst such as acetic acid, and may require refluxing for several hours. nih.gov The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration. nih.gov

Hydrazones are recognized for their diverse pharmacological potential and are synthesized for a wide range of applications. nih.gov They possess a characteristic azomethine group (–NHN=CH–) and are known to exist in keto-enol tautomeric forms in solution. researchgate.net The synthesis can be performed using various methods, including conventional solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov

Acylation Reactions

Acylation of the amino group in 2-(4-Aminophenyl)ethanol involves the introduction of an acyl group (R-C=O). This is a common and important transformation in organic synthesis, often used to form amides. mdpi.comthieme-connect.de The reaction is typically carried out using acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl halides in the presence of a base or a catalyst. mdpi.com

An efficient and environmentally friendly approach for the acetylation of amines involves reacting the substrate with an acylating agent under solvent- and catalyst-free conditions, often requiring only a short reaction time at moderate temperatures. mdpi.com This method provides high yields of the acetylated products. mdpi.com Various catalysts, including 4-(dimethylamino)pyridine (DMAP) and its derivatives, have been shown to be highly effective in promoting acylation reactions. thieme-connect.deorganic-chemistry.org

Sulfonation Reactions

Sulfonation involves the introduction of a sulfonyl group (-SO2R) to the amino group, forming a sulfonamide, or to the aromatic ring. Reaction at the amino group is more accurately termed sulfonylation. This can be achieved by reacting 2-(4-Aminophenyl)ethanol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. organic-chemistry.org Various catalysts, such as indium and ytterbium(III) trifluoromethanesulfonate, can facilitate the sulfonylation of amines, leading to the formation of sulfonamides in high yields. organic-chemistry.org

Aromatic sulfonation of the phenyl ring can also occur, typically using agents like fuming sulfuric acid or chlorosulfonic acid. google.com This reaction introduces a sulfonic acid group (-SO3H) onto the aromatic ring, a key step in the synthesis of many dyes and pharmaceuticals. google.com

The direct condensation of the amino group of 2-(4-Aminophenyl)ethanol with a carboxylic acid is one of the most fundamental methods for forming an amide bond. ucl.ac.uk This reaction, which involves the elimination of a water molecule, often requires activating agents or catalysts to proceed efficiently under mild conditions. ucl.ac.ukresearchgate.net

A variety of reagents have been developed to promote this dehydrative condensation. For example, titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines. nih.gov The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov Other catalytic systems, such as those based on boronic acids, have also been developed for this purpose. researchgate.net

Table 2: Conditions for TiCl4-Mediated Amide Condensation

Reactants Reagent/Solvent Temperature Product
Carboxylic Acid + Amine TiCl4 / Pyridine 85 °C Amide

This table summarizes the reaction conditions for the synthesis of amides from carboxylic acids and amines using titanium tetrachloride.

This method is applicable to a broad range of substrates and generally preserves the stereochemical integrity of chiral starting materials. nih.gov

Azo coupling is a reaction where a diazonium compound reacts with another aromatic compound, typically an activated one like a phenol (B47542) or an aniline, to produce an azo compound (R-N=N-R'). wikipedia.org The amino group of 2-(4-Aminophenyl)ethanol first needs to be converted into a diazonium salt. This is achieved through diazotization, a reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). cuhk.edu.hk

The resulting aryldiazonium salt is an electrophile that can then attack an electron-rich coupling agent. wikipedia.orgorganic-chemistry.org In the context of 2-(4-Aminophenyl)ethanol, its diazonium salt derivative would react with activated aromatic compounds such as naphthols or other anilines. cuhk.edu.hkresearchgate.net The substitution usually occurs at the para position of the coupling partner unless it is already occupied. wikipedia.org The pH of the reaction medium is crucial; the reaction is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org Azo compounds are known for their vibrant colors due to their extended conjugated systems and are widely used as dyes. wikipedia.orgcuhk.edu.hk

Table 3: Compound Names Mentioned in the Article

Compound Name
2-(4-Aminophenyl)ethanol hydrochloride
2-(4-Aminophenyl)ethanol
Acetic anhydride
p-toluenesulfonyl chloride
Titanium tetrachloride
Sodium nitrite
Hydrochloric acid
4-(dimethylamino)pyridine
Ytterbium(III) trifluoromethanesulfonate
Indium
Pyridine
Ethanol
Methanol
Acetic acid
Chlorosulfonic acid
Fuming sulfuric acid
Boronic acids
Naphthols

Cyclization Procedures to Form Heterocycles

The β-arylethylamine structure inherent to 2-(4-aminophenyl)ethanol makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic systems, particularly isoquinoline (B145761) derivatives. Two classical and powerful methods for this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com For 2-(4-aminophenyl)ethanol, the reaction would proceed by first reacting with an aldehyde (R-CHO) to form a Schiff base, which then protonates to generate an electrophilic iminium ion. The electron-rich phenyl ring, activated by the amino group, then attacks the iminium ion to close the ring. wikipedia.orgjk-sci.com The presence of the activating amino group on the phenyl ring facilitates this cyclization under relatively mild conditions. jk-sci.com This method is a cornerstone in the synthesis of alkaloids and related pharmacologically active molecules. wikipedia.orgorganicreactions.org

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is another fundamental method for constructing the isoquinoline core, specifically leading to 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This process involves the intramolecular cyclization of a β-arylethylamide, which can be prepared by acylating the amino group of 2-(4-aminophenyl)ethanol. The acylated intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. nrochemistry.comjk-sci.comorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to achieve cyclization. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to furnish fully aromatic isoquinolines. nrochemistry.comjk-sci.com The efficiency of the Bischler-Napieralski reaction is significantly enhanced by the presence of electron-donating groups on the aromatic ring, such as the amino group in the starting material. nrochemistry.comjk-sci.com

Reactions Involving the Hydroxyl Group

The selective oxidation of the primary alcohol in 2-(4-aminophenyl)ethanol to the corresponding aldehyde, (4-aminophenyl)acetaldehyde, is a challenging yet crucial transformation. The presence of the easily oxidizable amino group necessitates the use of mild and chemoselective oxidizing agents to prevent the formation of undesired byproducts. d-nb.infonih.gov Strong oxidizing agents would typically lead to over-oxidation to the carboxylic acid or reaction with the amino group. libretexts.org

Several modern catalytic systems have been developed to address this challenge. For instance, copper-catalyzed aerobic oxidation, often in the presence of a co-catalyst like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), has proven effective for converting various benzyl (B1604629) alcohols with sensitive functional groups, including amines, into their corresponding aldehydes in excellent yields under mild conditions. d-nb.inforesearchgate.net This method utilizes molecular oxygen as the ultimate oxidant, making it an environmentally benign approach. researchgate.net Photochemical methods, using catalysts like Eosin Y under visible light and an oxygen atmosphere, also offer a green and efficient alternative for the selective oxidation of benzylic alcohols. organic-chemistry.org Other established reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their mildness and ability to halt the oxidation at the aldehyde stage. chemistrysteps.comlibretexts.org In a specific application, the N-Boc protected form of 2-(4-aminophenyl)ethanol has been oxidized to the aldehyde using potassium permanganate (B83412) in tetrahydrofuran (B95107). google.com

Modification of the Phenyl Ring and Side Chain

The phenyl ring of 2-(4-aminophenyl)ethanol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. wikipedia.orglibretexts.org This functional group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethanol side chain, substitutions occur exclusively at the positions ortho to the amino group (C2 and C6).

A common functionalization reaction is halogenation. For example, the bromination of 2-(4-aminophenyl)ethanol can be achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). guidechem.com In this reaction, NBS serves as a source of an electrophilic bromine species which is then attacked by the activated aromatic ring. This procedure allows for the controlled introduction of a bromine atom onto the phenyl ring, yielding 2-(4-amino-3-bromophenyl)ethanol. guidechem.com The introduction of a halogen provides a synthetic handle for further modifications, such as cross-coupling reactions, to build more complex molecular architectures. Other standard electrophilic aromatic substitution reactions like nitration and sulfonation can also be employed, provided the conditions are carefully chosen to be compatible with the amino and hydroxyl groups present in the molecule.

Computational and Theoretical Investigations of 2 4 Aminophenyl Ethanol

Molecular Structure and Conformational Analysis

The flexibility of the hydroxyethyl (B10761427) and amino groups in 2-(4-Aminophenyl)ethanol (B86761) gives rise to a complex potential energy surface with multiple stable conformers. Computational chemistry plays a pivotal role in exploring this landscape.

Conformer Prediction and Energetic Landscape

Quantum chemical calculations have been instrumental in predicting the stable conformers of 2-(4-Aminophenyl)ethanol. Theoretical investigations, employing methods such as M06-2x/6-311+G(d,p) and MP2/6-311+G(d,p), have predicted the existence of ten distinct conformers. These conformers arise from the different possible orientations of the hydroxyethyl and amino groups relative to the phenyl ring.

Despite the prediction of ten conformers, experimental studies using laser-induced fluorescence (LIF) excitation and dispersed fluorescence (DF) spectra have identified bands corresponding to three primary conformers in the gas phase. These have been designated as Ggπ, At, and G conformers.

The most stable of these is the Ggπ conformer. The energetic landscape reveals that the stability of the various conformers is significantly influenced by intramolecular interactions. Specifically, the energy gap between the most stable Ggπ conformer and the At conformer is notably larger for 2-(4-aminophenyl)ethanol than for the parent compound, 2-phenylethanol. This increased energy difference highlights the role of the amino substituent in stabilizing the Ggπ conformation.

ConformerDescriptionRelative Stability
Ggπ The OH group is directed towards the π electron system of the benzene (B151609) ring.Most Stable
At Exhibits minimal OH/π interaction.Less Stable
G Another identified conformer.Less Stable

Intramolecular Interactions (e.g., OH/π Interaction)

A key factor governing the conformational preference in 2-(4-Aminophenyl)ethanol is the presence of weak hydrogen bonding, particularly the OH/π interaction. This interaction occurs between the hydroxyl group and the π electron system of the benzene ring.

In the most stable Ggπ conformer, the orientation of the OH group facilitates a strong interaction with the π electrons of the aromatic ring. The presence of the amino group at the para position of the benzene ring enhances this OH/π interaction. By increasing the negative charge on the benzene ring, the amino group strengthens the attraction with the partially positive hydrogen of the hydroxyl group.

Theoretical calculations also suggest that this OH/π interaction is even stronger in the electronically excited state. This is supported by the observation that the C-N bond length shortens and the O-H bond length elongates in the excited state, indicating a more significant charge transfer and interaction.

Electronic Structure and Reactivity Descriptors

The electronic properties of 2-(4-Aminophenyl)ethanol dictate its reactivity and potential applications. Computational methods provide valuable tools to probe these characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of 2-(4-Aminophenyl)ethanol. Specifically, the M06-2X functional, which is known for its accuracy in describing non-covalent interactions, has been employed in conjunction with basis sets like 6-311+G(d,p) to model the system. These calculations are fundamental for optimizing the molecular geometry of the different conformers and for calculating the electronic properties that are discussed in the subsequent sections.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

While specific HOMO-LUMO energy values for 2-(4-Aminophenyl)ethanol are not detailed in the available literature, DFT calculations, such as those performed with the M06-2X functional, are the standard method for obtaining these values. The analysis would typically reveal the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons (nucleophilic character).
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons (electrophilic character).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

For 2-(4-Aminophenyl)ethanol, the MEP map would highlight the electron-rich and electron-poor regions. It is established that the amino group increases the negative charge on the benzene ring. Therefore, an MEP map would likely show a region of negative potential (typically colored red or yellow) around the aromatic ring and the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for potential nucleophilic interaction.

Spectroscopic Property Simulations and Correlations

Computational methods are extensively used to simulate and interpret spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. uci.edu Quantum chemical calculations can predict these vibrational frequencies with high accuracy. For 2-(4-Aminophenyl)ethanol, computational analysis helps in assigning the specific vibrational modes to the peaks observed in experimental spectra. acs.org

Studies on similar molecules like ethanol (B145695) have demonstrated that computational methods, such as DFT with basis sets like B3LYP/cc-pVQZ, can accurately compute anharmonic IR and Raman spectra. sapub.org These calculations are vital for identifying the contributions of different conformers (e.g., gauche and trans) and understanding complex spectral regions where effects like Fermi resonance can occur. sapub.org For 2-(4-Aminophenyl)ethanol, theoretical spectra would help assign peaks corresponding to key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches of the ethyl group and the aromatic ring, and the characteristic aromatic ring vibrations. acs.orgresearchgate.net

A study on 2-(4-Aminophenyl)ethanol identified prominent spectral features in its dispersed fluorescence spectrum, assigning a band at 426 cm⁻¹ to the first overtone of the inversion mode for the amino group and a band at 833 cm⁻¹ to a mode similar to the 6a mode for benzene. acs.org

Table 2: Selected Calculated Vibrational Frequencies for the Ggπ Conformer of 2-(4-Aminophenyl)ethanol

Mode Assignment Calculated Frequency (cm⁻¹)
Inversion mode overtone (amino group) 426
Benzene-like 6a mode 833

Data sourced from dispersed fluorescence spectroscopy aided by quantum chemical calculations. acs.org

The photophysical properties of 2-(4-Aminophenyl)ethanol have been investigated using a combination of supersonic jet spectroscopy and quantum chemical calculations. nih.govacs.org Techniques like laser-induced fluorescence (LIF) excitation and dispersed fluorescence (DF) spectroscopy provide detailed information about the molecule's structure and dynamics in its electronically excited states. nih.govacs.org

Theoretical calculations predicted the existence of ten possible conformers for 2-(4-Aminophenyl)ethanol, arising from the different orientations of the hydroxyethyl and amino groups. acs.org However, LIF excitation spectra revealed the presence of three specific conformers in the jet-cooled environment. nih.govacs.org The most stable conformer is designated "Ggπ," where a weak intramolecular OH/π hydrogen bond exists between the hydroxyl group and the π-electron system of the benzene ring. nih.govacs.org

The presence of the electron-donating amino group at the para position enhances this OH/π interaction by increasing the negative charge on the benzene ring. nih.govacs.org Computational results also suggest that this OH/π interaction becomes even stronger in the excited state, as indicated by a shortening of the C-N bond and a lengthening of the O-H bond upon excitation. nih.govacs.org This detailed understanding of excited-state behavior is crucial for applications in fields like molecular sensors and optoelectronics.

Computational Modeling in Material and Biological Systems

Computational modeling extends beyond the single molecule to simulate its behavior in more complex environments, such as biological systems or polymer matrices.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is fundamental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. dovepress.com

While direct docking studies on 2-(4-Aminophenyl)ethanol are not widely reported, research on its derivatives highlights the utility of this approach. For instance, novel derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol have been synthesized and evaluated as potential anticancer agents. semanticscholar.org Molecular docking studies revealed that these compounds fit well into the active site of histone deacetylase 2 (HDAC2), a protein target in cancer therapy. semanticscholar.org Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown good docking scores within the binding pockets of various microbial and cancer-related proteins. nih.gov These studies involve preparing the 3D structures of the ligand and protein, defining a "grid box" around the active site of the protein, and using algorithms to find the best binding poses, which are then scored based on binding energy. semanticscholar.orgamazonaws.com Such computational predictions guide the design and synthesis of more potent and selective molecules.

2-(4-Aminophenyl)ethanol serves as a versatile monomer in the synthesis of advanced materials. nbinno.comchemicalbook.com It has been used to prepare ordered poly(amide-ester)s, where its non-symmetrical structure can lead to specific head-to-head or tail-to-tail arrangements. chemicalbook.com

Computational simulations are invaluable for predicting the properties of such polymers before they are synthesized. nih.gov Using molecular dynamics (MD) or Monte Carlo-based models, researchers can simulate the assembly of polymer chains and predict macroscopic properties like:

Mechanical Strength: How the polymer responds to stress and strain.

Thermal Stability: The temperature range over which the polymer maintains its integrity.

Swelling Behavior: How the polymer matrix interacts with solvents, which is critical for applications like drug delivery systems. nih.gov

For example, the bond fluctuation model, a Monte Carlo method, has been used to simulate the hydration and swelling of polymer matrix tablets, accounting for interactions between the polymer chains, the solvent, and any embedded drug particles. nih.gov Applying such models to polymers derived from 2-(4-Aminophenyl)ethanol could help design materials with tailored properties for specific applications in specialty chemicals and advanced materials. nbinno.com

Advanced Analytical Methodologies for 2 4 Aminophenyl Ethanol Hydrochloride Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of 2-(4-Aminophenyl)ethanol (B86761) hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prevalently used techniques in this domain.

HPLC is a powerful tool for the precise identification and measurement of components within a sample. chemicalbook.com The development of a robust HPLC method for 2-(4-Aminophenyl)ethanol hydrochloride is critical for its analysis in various matrices.

The development of a reliable HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve the desired separation and quantification. chemicalbook.com Given the polar and aromatic nature of the compound, reverse-phase HPLC (RP-HPLC) is a commonly employed technique.

Stationary Phases: The choice of a stationary phase is pivotal for achieving optimal separation. For polar aromatic compounds like this compound, C8 and C18 columns are frequently utilized. reddit.comajphr.com These columns, with their hydrophobic alkyl chains, provide the necessary retention and resolution. Phenyl stationary phases can also be considered, as they offer alternative selectivity for aromatic compounds through pi-pi interactions.

Mobile Phases: The mobile phase composition is a critical parameter that is fine-tuned to control the retention and elution of the analyte. A typical mobile phase for the analysis of similar aromatic amines consists of a mixture of an aqueous buffer and an organic modifier. reddit.com Methanol (B129727) and acetonitrile (B52724) are common organic modifiers, and their ratio with the aqueous phase is adjusted to achieve the desired retention time and peak shape. researchgate.net The pH of the aqueous buffer can also be optimized to control the ionization state of the amine group and influence its retention characteristics.

The optimization process often involves a series of experiments to evaluate different combinations of stationary and mobile phases, flow rates, and column temperatures to find the ideal balance between resolution, analysis time, and sensitivity. nih.gov

A summary of typical starting parameters for HPLC method development for this compound is presented in the table below.

ParameterTypical ConditionRationale
Column (Stationary Phase) C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar aromatic compounds. reddit.comajphr.com
Mobile Phase Acetonitrile/Methanol and Water/BufferA versatile solvent system for reverse-phase chromatography. researchgate.net
Elution Mode Isocratic or GradientGradient elution is often preferred for separating compounds with a wide range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. researchgate.net
Column Temperature 25-40 °CTemperature can be optimized to improve peak shape and resolution. researchgate.net

This table is generated based on general principles of HPLC method development for similar compounds.

UV Detection: Ultraviolet (UV) detection is a widely used and robust method for the analysis of chromophoric compounds like this compound. chromatographyonline.com The presence of the aromatic ring in the molecule allows for strong UV absorbance. chromatographyonline.com The selection of an appropriate detection wavelength is crucial for maximizing sensitivity and minimizing interference. jasco-global.com For aromatic compounds, the UV spectrum is typically scanned to identify the wavelength of maximum absorbance (λmax). chromatographyonline.com Given the structure, a wavelength in the range of 200-300 nm would be suitable for detection. chromatographyonline.com

Mass Spectrometry (MS) Compatibility: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly selective and sensitive detection method, offering both quantitative data and structural information. chemicalbook.com For MS compatibility, the mobile phase should be prepared with volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, to avoid contamination of the MS instrument. The mass spectrum of 2-(4-Aminophenyl)ethanol shows a molecular ion peak corresponding to its molecular weight, which can be used for its unambiguous identification. chemicalbook.com

The electron ionization mass spectrum of 2-(4-Aminophenyl)ethanol exhibits a characteristic fragmentation pattern. Key fragments are summarized in the table below.

m/zRelative Intensity (%)Possible Fragment
13717.6[M]+ (Molecular Ion)
106100.0[M - CH2OH]+
777.6[C6H5]+

Data sourced from ChemicalBook based on an electron ionization mass spectrum. chemicalbook.com

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. For this compound, potential impurities can arise from the synthesis process or from degradation over time.

Synthesis-Related Impurities: One common synthetic route to 2-(4-Aminophenyl)ethanol involves the reduction of 4-Nitrobenzeneethanol. chemicalbook.com Therefore, unreacted 4-Nitrobenzeneethanol could be a potential process-related impurity.

Degradation Products: 2-(4-Aminophenyl)ethanol can undergo thermal dehydration to form 4-aminostyrene. researchgate.net This suggests that 4-aminostyrene is a potential degradation product that should be monitored in stability studies. The stability of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) should be investigated to identify other potential degradation products. science.gov

A stability-indicating HPLC method would be developed and validated to separate the parent compound from all potential impurities and degradation products. science.gov

Compound NameStructurePotential Origin
4-NitrobenzeneethanolStarting material in synthesis chemicalbook.com
4-AminostyreneThermal degradation product researchgate.net

This table lists potential impurities based on known synthesis and degradation pathways.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. researchgate.net In the synthesis of 2-(4-Aminophenyl)ethanol, TLC can be used to track the consumption of starting materials and the formation of the product. chemicalbook.com

A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, intermediates, and the final product on the TLC plate. For polar, aromatic compounds, a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or ethanol) is often used. chemistryhall.com

Visualization of the spots on the TLC plate can be achieved through various methods. Since 2-(4-Aminophenyl)ethanol is an aromatic compound, it can often be visualized under UV light (at 254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.org Additionally, specific chemical stains can be used to visualize the spots. For aromatic amines, reagents like ninhydrin (B49086) or p-anisaldehyde can produce colored spots upon heating. epfl.chsilicycle.com Cinnamaldehyde has also been reported as a reagent for the detection of aromatic primary amines on TLC plates, resulting in a yellow colored spot. researchgate.netrsc.org

Visualization MethodPrincipleExpected Result for 2-(4-Aminophenyl)ethanol
UV Light (254 nm) Quenching of fluorescence by UV-absorbing compounds. libretexts.orgDark spot on a green fluorescent background.
Ninhydrin Stain Reacts with primary amines to form a colored product. epfl.chRed, pink, or purple spot upon heating.
p-Anisaldehyde Stain Reacts with nucleophiles like amines and alcohols. libretexts.orgColored spot (often pink or purple) upon heating.
Cinnamaldehyde Forms a colored adduct with aromatic primary amines. researchgate.netrsc.orgYellow spot.

This table outlines common TLC visualization techniques suitable for aromatic amines.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. uobasrah.edu.iq The ¹H NMR spectrum of 2-(4-Aminophenyl)ethanol would show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring and the hydroxyl group, and the protons of the amino and hydroxyl groups. chemicalbook.comspectrabase.com The splitting patterns of these signals provide information about the neighboring protons. docbrown.info

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of 2-(4-Aminophenyl)ethanol would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring. chemicalbook.com

Fluorescence Spectroscopy: A study on 2-(4-aminophenyl)ethanol utilized laser-induced fluorescence (LIF) excitation and dispersed fluorescence (DF) spectra to investigate its molecular structure and conformational preferences. nih.gov This technique provides insights into the electronic structure and excited states of the molecule. nih.gov

A summary of expected spectroscopic data for 2-(4-Aminophenyl)ethanol is provided below.

Spectroscopic TechniqueKey Expected Features
¹H NMR Signals for aromatic protons (doublets), two methylene groups (triplets or more complex patterns), and exchangeable protons for NH₂ and OH groups. chemicalbook.comspectrabase.com
¹³C NMR Resonances for aromatic carbons and two distinct aliphatic carbons.
FT-IR (cm⁻¹) N-H stretching (amine), O-H stretching (alcohol), aromatic and aliphatic C-H stretching, and aromatic C=C stretching. chemicalbook.com
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern. chemicalbook.com
Fluorescence Emission and excitation spectra characteristic of the fluorophore. nih.gov

This table summarizes the key expected features from various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For the free base form, 2-(4-Aminophenyl)ethanol, the spectrum exhibits characteristic signals for the aromatic protons, the two methylene (-CH₂-) groups, and the amine and hydroxyl protons.

In the case of this compound, the protonation of the amino group to form an ammonium salt (-NH₃⁺) significantly influences the spectrum. This change leads to a downfield shift (deshielding) of the adjacent aromatic and methylene protons due to the increased electron-withdrawing nature of the ammonium group. The protons of the -NH₃⁺ group typically appear as a broad signal.

¹³C NMR Spectroscopy offers direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, revealing the number of different types of carbon atoms present. Similar to ¹H NMR, the protonation of the amino group in the hydrochloride salt causes a downfield shift for the carbon atoms nearest to the nitrogen.

Table 1: Representative ¹H and ¹³C NMR Data for 2-(4-Aminophenyl)ethanol (Free Base) Note: Data is for the free base. Shifts for the hydrochloride salt will differ, particularly for nuclei near the nitrogen atom.

Nucleus Assignment Chemical Shift (δ) in ppm
¹H NMR Aromatic CH ~6.6 - 7.0
-CH₂-Ar ~2.6 - 2.8
-CH₂-OH ~3.6 - 3.8
-NH₂ Variable, broad
-OH Variable, broad
¹³C NMR Aromatic C-NH₂ ~145
Aromatic CH ~115 - 130
Aromatic C-CH₂ ~128
-CH₂-Ar ~39

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-(4-Aminophenyl)ethanol (free base) shows characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the primary amine, C-N stretch, C-O stretch, and aromatic C-H and C=C vibrations.

For this compound, the most notable difference is the appearance of a very broad and strong absorption band in the 2500-3000 cm⁻¹ range. This feature is characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺) and is a clear indicator of the protonated amine.

Table 2: Key IR Absorption Bands for 2-(4-Aminophenyl)ethanol and its Hydrochloride Salt

Vibrational Mode Functional Group Free Base (cm⁻¹) Hydrochloride Salt (cm⁻¹)
O-H Stretch Alcohol 3300-3400 (broad) 3300-3400 (broad)
N-H Stretch Primary Amine 3300-3500 (two bands) Absent
N-H Stretch Ammonium Salt Absent 2500-3000 (very broad)
C-H Stretch Aromatic/Aliphatic 2850-3100 2850-3100
C=C Stretch Aromatic 1500-1600 1500-1600
N-H Bend Primary Amine ~1600 Altered/Obscured

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Upon ionization, 2-(4-Aminophenyl)ethanol will form a molecular ion (M⁺•) or a pseudomolecular ion ([M+H]⁺). This ion is energetically unstable and can fragment into smaller, charged particles. The fragmentation pattern is predictable and provides a "fingerprint" that helps in structural elucidation.

Key fragmentation pathways for this molecule include:

Alpha-cleavage: The bond between the two aliphatic carbons is likely to break. The most favorable cleavage results in the loss of a neutral CH₂OH radical (mass 31), leading to the formation of a stable, resonance-stabilized aminobenzyl cation at m/z 106. This is often the base peak in the spectrum.

Loss of Water: A neutral water molecule (mass 18) can be eliminated from the molecular ion.

Table 3: Predicted m/z Values for Key Ions of 2-(4-Aminophenyl)ethanol

Ion Formula m/z (Mass/Charge) Description
[M+H]⁺ C₈H₁₂NO⁺ 138.1 Protonated Molecular Ion
[M]⁺• C₈H₁₁NO⁺• 137.1 Molecular Ion
[M-H₂O]⁺• C₈H₉N⁺• 119.1 Loss of Water

Fluorescence Spectroscopy (LIF, DF) for Conformational Studies

Fluorescence spectroscopy is an extremely sensitive technique used to study the electronic structure and dynamics of molecules. Techniques like Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) are particularly valuable for studying the different spatial arrangements, or conformations, of flexible molecules in the gas phase.

Research on 2-(4-aminophenyl)ethanol (APE) using supersonic jet spectroscopy has revealed the existence of multiple stable conformers. nih.gov These conformers arise from the different possible orientations of the hydroxyethyl (B10761427) and amino groups. nih.gov

Quantum chemical calculations predicted ten possible conformers, but experimental LIF and DF spectra identified three distinct conformers present in the jet-cooled environment. nih.gov

Ggπ Conformer: This is the most stable conformer. The "G" indicates a gauche arrangement around the C-C bond, and the "g" refers to the orientation of the O-H bond. Crucially, in this conformation, the hydroxyl group's hydrogen atom is directed toward the π-electron system of the benzene (B151609) ring, forming a weak OH/π hydrogen bond. nih.gov

At and Gt Conformers: These are higher-energy conformers where such an intramolecular interaction is less significant. nih.gov

The study found that the amino group on the benzene ring increases the electron density of the ring, which in turn enhances the strength of the OH/π interaction compared to unsubstituted 2-phenylethanol. nih.gov This demonstrates how fluorescence spectroscopy can provide profound insights into the subtle intramolecular forces that dictate molecular shape. nih.gov

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is primarily used to detect and quantify compounds containing chromophores, which are typically systems of conjugated π-electrons.

The primary chromophore in 2-(4-Aminophenyl)ethanol is the substituted benzene ring. As an aniline (B41778) derivative, its spectrum is expected to show two main absorption bands arising from π → π* transitions.

An intense band (the E2-band) is typically observed around 230-240 nm. nih.gov

A weaker, secondary band (the B-band) appears at longer wavelengths, around 280-290 nm. nih.gov

The position and intensity of these bands are sensitive to the solvent and the pH. For this compound, the amino group is protonated to -NH₃⁺. This removes the nitrogen's lone pair of electrons from conjugation with the aromatic ring. wikipedia.org Consequently, the spectrum of the hydrochloride salt is expected to resemble that of a simple alkylbenzene, causing a hypsochromic (blue) shift of the absorption maxima to shorter wavelengths compared to the free base. wikipedia.org For instance, aniline in ethanol (B145695) has a λₘₐₓ of 230 nm, which shifts to 203 nm in dilute acid. wikipedia.org

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-Aminophenyl)ethanol hydrochloride with high purity?

Methodological Answer:
A two-step synthesis is commonly employed:

Nitro precursor preparation : Start with 2-(4-Nitrophenyl)ethanol. This intermediate can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions .

Reduction to amine : Reduce the nitro group using catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reductants like sodium dithionite (Na₂S₂O₄) under acidic conditions. Post-reduction, treat the amine with HCl in anhydrous ethanol to form the hydrochloride salt .
Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-reduction.
  • Purify via recrystallization (ethanol/water) to achieve >95% purity.

Basic: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:
Use a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for aminophenyl) and ethanol moiety (δ 3.6–4.0 ppm for CH₂OH) .
    • FT-IR : Verify N-H stretching (~3350 cm⁻¹ for primary amine) and O-H absorption (~3200 cm⁻¹ for HCl salt) .
  • Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ and isotopic Cl pattern .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:
Contradictions often arise from differences in:

  • Solvent systems : The compound shows low solubility in water (<1 mg/mL) but moderate solubility in DMSO or methanol (10–20 mg/mL). Pre-saturate solvents with HCl to enhance stability .
  • Storage conditions : Degradation occurs under light/heat. Store lyophilized powder at 2–8°C in amber vials with desiccants. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and compare degradation products via HPLC .

Advanced: What reaction mechanisms dominate during the synthesis of derivatives from this compound?

Methodological Answer:
Key mechanisms include:

  • Amide coupling : React the amine with activated carboxylic acids (e.g., EDC/HOBt) to form bio-conjugates. Steric hindrance from the ethanol group may require extended reaction times .
  • Reductive alkylation : Use formaldehyde/NaBH₃CN to introduce methyl groups at the amine site. Confirm regioselectivity via NOESY NMR .
  • Oxidation : Convert the ethanol moiety to a ketone using Jones reagent (CrO₃/H₂SO₄), but avoid over-oxidation by limiting reaction time .

Advanced: How should researchers address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:
Discrepancies often stem from:

  • Residual solvents : HPLC may miss volatile impurities (e.g., ethanol, HCl). Use Karl Fischer titration for water content and GC-MS for organic residues .
  • Inorganic salts : Elemental analysis may overestimate purity if residual NaCl is present. Perform ion chromatography to quantify chloride .
    Resolution Protocol :

Cross-validate with LC-MS to detect co-eluting impurities.

Use standard addition methods in elemental analysis to calibrate for salt content .

Basic: What are the best practices for optimizing reaction yields in scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify critical parameters. For reduction steps, higher H₂ pressure (3–5 atm) improves yield by 15–20% .
  • Workup Optimization : Extract the product into acidic aqueous phase (pH 2–3) to separate from hydrophobic byproducts. Use centrifugal partition chromatography for large-scale purification .

Advanced: How can computational modeling aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to aminergic receptors (e.g., serotonin receptors). The ethanol group forms hydrogen bonds with Glu/Asp residues in active sites .
  • MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to predict membrane permeability (LogP ~1.2). Compare with experimental PAMPA assays .

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